molecular formula C12H16 B1199045 1,5-Dimethyltetralin CAS No. 21564-91-0

1,5-Dimethyltetralin

Cat. No. B1199045
CAS No.: 21564-91-0
M. Wt: 160.25 g/mol
InChI Key: BMADLDGHUBLVMQ-UHFFFAOYSA-N
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Patent
US06015930

Procedure details

In Example 1, a hydrocarbon feed of 5:1 (wt:wt) o-xylene: 1,5-dimethylnaphthalene was hydrogenated in a reactor with a PtS/Boron-SSZ-33 catalyst (0.5 g) at 400° F. and 200 psig. The hydrogenation products including the solvent o-xylene were collected and then dehydrogenated by being fed to PtS/Na-ZSM-5 in a reactor at 850° F., 100 psig, 0.5 ml/hr feed, 23 ml/min H2 and 0.5 g catalyst. The feed (hydrogenation products of 1,5-DMN) is shown in chromatographic form in FIG. 15b in comparison to 1,5-DMN (used as feed for hydrogenation in Example 1) in FIG. 15a. The result of the dehydrogenation is shown in chromatographic form in FIG. 15c. As described in Example 1, in the hydrogenation step, 96% of 1,5-DMN was converted, yielding 88% 1,5-DMT and 8% DMD's and other C12's. No other DMT isomers were observed. In the dehydrogenation step of this example, the resulting dehydrogenation product has the following composition: ~0% DMD's and other C12's, 0.9% 1,5-DMT, 1.3% other DMT's, 96.5% 1,5-DMN, 1.3% 1,6/1,7-DMN. No MN's were detected. The detailed GC peak identification is demonstrated in FIGS. 1a, 1b, 2a, 2b, 3a, 3b, 4a, 4b, 5a, 5b, 10a and 10b. Since PtS/Na-ZSM-5 works for the "bulky" 1,5-isomers as demonstrated in this example, this catalyst apparently also works for the dehydrogenation of other DMN isomers.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
PtS Boron-SSZ-33
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1>CC1C=CC=CC=1C>[CH3:12][CH:7]1[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:11]=2[CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=C(C=CC=C12)C
Name
PtS Boron-SSZ-33
Quantity
0.5 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=C1C=CC=C2C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
by being fed to PtS/Na-ZSM-5 in a reactor at 850° F.
CUSTOM
Type
CUSTOM
Details
The result of the dehydrogenation

Outcomes

Product
Name
Type
product
Smiles
CC1CCCC2=C1C=CC=C2C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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